Cas no 603951-44-6 (1-(2,5-Difluorophenyl)ethanamine)

1-(2,5-Difluorophenyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-difluorophenyl)ethanamine
- 1-(2,5-DIFLUOROPHENYL)ETHYLAMINE
- Benzenemethanamine, 2,5-difluoro-alpha-methyl- (9CI)
- 603951-44-6
- FS-4765
- N12219
- MFCD05215243
- DTXSID90398584
- CS-0154128
- SCHEMBL506641
- BMIRIPDNKQHPQG-UHFFFAOYSA-N
- 1-(2,5-difluorophenyl)ethan-1-amine
- EN300-33187
- SB45471
- AKOS000124144
- DB-290556
- MFCD06761840
- SY383796
- MFCD06761841
- SY383802
- SY170701
- 1-(2,5-Difluorophenyl)ethanamine
-
- MDL: MFCD05215243
- インチ: 1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
- InChIKey: BMIRIPDNKQHPQG-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C(C)N)F
計算された属性
- せいみつぶんしりょう: 157.07
- どういたいしつりょう: 157.07
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(2,5-Difluorophenyl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1000242-5g |
1-(2,5-difluorophenyl)ethan-1-amine |
603951-44-6 | 95% | 5g |
$600 | 2024-08-02 | |
eNovation Chemicals LLC | D960191-1g |
Benzenemethanamine, 2,5-difluoro-alpha-methyl- (9CI) |
603951-44-6 | 95+% | 1g |
$120 | 2024-06-06 | |
eNovation Chemicals LLC | D960191-5g |
Benzenemethanamine, 2,5-difluoro-alpha-methyl- (9CI) |
603951-44-6 | 95+% | 5g |
$305 | 2024-06-06 | |
Enamine | EN300-33187-1.0g |
1-(2,5-difluorophenyl)ethan-1-amine |
603951-44-6 | 95% | 1.0g |
$84.0 | 2023-02-14 | |
Fluorochem | 080124-250mg |
1-(2,5-Difluorophenyl)ethylamine |
603951-44-6 | 98% | 250mg |
£32.00 | 2022-03-01 | |
Fluorochem | 080124-1g |
1-(2,5-Difluorophenyl)ethylamine |
603951-44-6 | 98% | 1g |
£73.00 | 2022-03-01 | |
Alichem | A019107964-5g |
1-(2,5-Difluorophenyl)ethylamine |
603951-44-6 | 95% | 5g |
$343.47 | 2023-09-01 | |
Enamine | EN300-33187-5.0g |
1-(2,5-difluorophenyl)ethan-1-amine |
603951-44-6 | 95% | 5.0g |
$299.0 | 2023-02-14 | |
Enamine | EN300-33187-10.0g |
1-(2,5-difluorophenyl)ethan-1-amine |
603951-44-6 | 95% | 10.0g |
$568.0 | 2023-02-14 | |
1PlusChem | 1P00ELF8-1g |
Benzenemethanamine, 2,5-difluoro-alpha-methyl- (9CI) |
603951-44-6 | 95% | 1g |
$51.00 | 2025-02-27 |
1-(2,5-Difluorophenyl)ethanamine 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
1-(2,5-Difluorophenyl)ethanamineに関する追加情報
1-(2,5-Difluorophenyl)ethanamine (CAS 603951-44-6): A Comprehensive Guide to Its Properties and Applications
1-(2,5-Difluorophenyl)ethanamine (CAS 603951-44-6) is a fluorinated aromatic amine compound that has gained significant attention in pharmaceutical and chemical research. This compound, also known as 2,5-difluoro-α-methylbenzylamine, features a unique molecular structure with two fluorine atoms at the 2- and 5-positions of the phenyl ring, which enhances its electronic properties and reactivity. The presence of the ethanamine moiety makes it a valuable building block in organic synthesis, particularly in the development of bioactive molecules.
The growing interest in fluorinated compounds like 1-(2,5-Difluorophenyl)ethanamine stems from their ability to improve the metabolic stability, lipophilicity, and bioavailability of pharmaceutical agents. Researchers and industry professionals frequently search for "fluorinated amine synthesis" or "CAS 603951-44-6 applications," reflecting the demand for specialized knowledge in this niche area. This compound is particularly relevant in the context of drug discovery, where fluorination strategies are employed to optimize lead compounds.
From a chemical perspective, 1-(2,5-Difluorophenyl)ethanamine exhibits notable characteristics due to its electron-withdrawing fluorine substituents. These substituents influence the compound's acidity, basicity, and interaction with biological targets. The amine group provides a handle for further derivatization, making it a versatile intermediate in medicinal chemistry. Recent studies have explored its potential in designing kinase inhibitors and CNS-active compounds, addressing current research trends in personalized medicine and neurological disorders.
The synthesis of 1-(2,5-Difluorophenyl)ethanamine typically involves multi-step organic transformations, starting from commercially available 2,5-difluorobenzaldehyde. Key steps may include reductive amination or nucleophilic substitution reactions, which are topics of interest for chemists searching for "amine synthesis protocols" or "difluorophenyl compound preparation." Optimizing these synthetic routes is crucial for scaling up production while maintaining high purity, a common challenge in fine chemical manufacturing.
In material science applications, 1-(2,5-Difluorophenyl)ethanamine serves as a precursor for advanced polymers and liquid crystals. The fluorine atoms contribute to thermal stability and optical properties, making derivatives of this compound valuable for high-performance materials. This aligns with industry searches for "fluorinated monomers for polymers" and "specialty chemicals for electronics," highlighting its cross-disciplinary relevance.
Quality control and analytical characterization of 1-(2,5-Difluorophenyl)ethanamine require sophisticated techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's purity is critical for research applications, driving queries about "CAS 603951-44-6 purity standards" and "analytical methods for fluorinated amines." Proper storage conditions (typically under inert atmosphere at low temperatures) ensure long-term stability of this sensitive compound.
The market for 1-(2,5-Difluorophenyl)ethanamine reflects broader trends in fluorine chemistry and pharmaceutical intermediates. With increasing demand for fluorinated drugs (approximately 20-25% of all pharmaceuticals contain fluorine), this compound occupies an important position in the supply chain. Business professionals often investigate "CAS 603951-44-6 market trends" and "fluorochemical industry outlook" to understand its commercial potential.
From a safety perspective, while 1-(2,5-Difluorophenyl)ethanamine requires standard laboratory precautions, its handling is generally safer than many other reactive intermediates. This aspect makes it attractive for researchers comparing "safe fluorinated building blocks" versus more hazardous alternatives. Proper personal protective equipment and ventilation remain essential when working with this compound in laboratory settings.
Future research directions for 1-(2,5-Difluorophenyl)ethanamine may explore its use in catalysis and asymmetric synthesis, particularly in developing chiral auxiliaries or ligands. The compound's structural features offer opportunities for creating novel organocatalysts, responding to the green chemistry movement's demand for more sustainable synthetic methods. These applications connect with trending searches about "eco-friendly chemical synthesis" and "fluorine in catalysis."
In conclusion, 1-(2,5-Difluorophenyl)ethanamine (CAS 603951-44-6) represents a valuable tool in modern chemical research and development. Its unique properties bridge pharmaceutical, material science, and synthetic chemistry applications, making it a compound of continuing interest across multiple disciplines. As fluorine chemistry advances and new applications emerge, this versatile building block will likely maintain its importance in scientific innovation and industrial processes.
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